molecular formula C16H14O5 B3093519 Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate CAS No. 1245828-39-0

Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

Cat. No.: B3093519
CAS No.: 1245828-39-0
M. Wt: 286.28 g/mol
InChI Key: DWZJHUDMCVPCIP-UHFFFAOYSA-N
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Description

Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with hydroxyl and carboxylate functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid. This reaction is carried out in the presence of methanol and a strong acid catalyst, such as sulfuric acid, to yield the dimethyl ester . The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. This ensures consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

dimethyl 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15(18)12-7-11(8-13(9-12)16(19)21-2)10-3-5-14(17)6-4-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZJHUDMCVPCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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